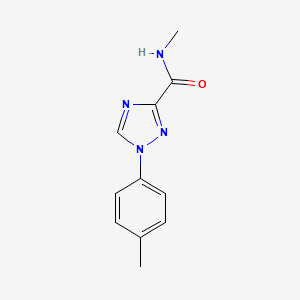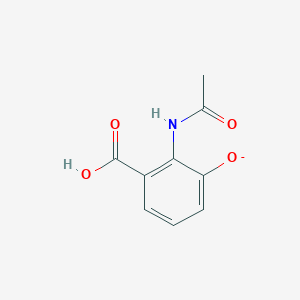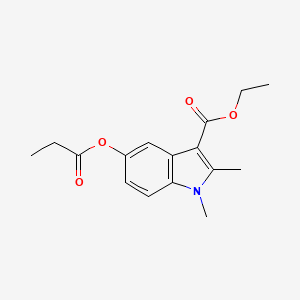![molecular formula C20H25ClN2O4S B13368069 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13368069.png)
1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a sulfonyl group attached to a piperazine ring, with chloro and ethoxy substituents on the phenyl rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo substitution reactions with electrophiles, maintaining the aromaticity of the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfonyl group or other substituents.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present on the molecule.
科学的研究の応用
1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
作用機序
The mechanism of action of 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
類似化合物との比較
Similar Compounds
1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine: Similar structure with a fluorine substituent instead of an ethoxy group.
1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride: Lacks the chloro substituent and has a hydrochloride salt form.
Uniqueness
1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is unique due to its specific combination of chloro and ethoxy substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C20H25ClN2O4S |
|---|---|
分子量 |
424.9 g/mol |
IUPAC名 |
1-(4-chloro-3-ethoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
InChI |
InChI=1S/C20H25ClN2O4S/c1-3-26-19-8-6-5-7-18(19)22-11-13-23(14-12-22)28(24,25)16-9-10-17(21)20(15-16)27-4-2/h5-10,15H,3-4,11-14H2,1-2H3 |
InChIキー |
FZVYNHWDJLHQMR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367990.png)

![4-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13368004.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368007.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368008.png)
![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13368016.png)

![2-([1,1'-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine](/img/structure/B13368031.png)

![N-(3-chloro-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368056.png)
![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B13368062.png)
![6-(2-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368081.png)

